molecular formula C12H12O5 B136688 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 148050-74-2

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B136688
CAS No.: 148050-74-2
M. Wt: 236.22 g/mol
InChI Key: QJLPMQHRISPJEE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C13H14O5. This compound is characterized by its white to pale yellow solid form and a distinct aromatic odor. It is insoluble in water but soluble in many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps. One possible synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The process generally requires controlled conditions, including specific temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLPMQHRISPJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571065
Record name 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148050-74-2
Record name 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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